molecular formula C17H16ClNO2S3 B2383054 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 2034548-10-0

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B2383054
CAS RN: 2034548-10-0
M. Wt: 397.95
InChI Key: DULHGANJLHYJPS-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be various groups. Sulfonamides are known for their use in some types of drugs, particularly antibiotics .


Molecular Structure Analysis

The compound contains a bithiophene moiety, which consists of two thiophene rings connected by a single bond. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a 2-chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached to one of the carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group might increase the compound’s solubility in water, while the bithiophene and 2-chlorophenyl groups are likely to contribute to its aromaticity .

Scientific Research Applications

Chemical Structure and Conformation

The molecular structure of N-(2,3-Dichloro­phen­yl)methane­sulfonamide, a related compound, has been analyzed. This compound exhibits a specific conformation of the N—H bond, which is syn to both ortho- and meta-chloro substituents. This orientation is crucial for the molecule's interaction with receptor molecules during biological activities. The compound forms chains through N—H⋯O hydrogen bonding, demonstrating its potential in molecular interactions and pharmaceutical applications (Gowda, Foro, & Fuess, 2007).

Biological Activity and Applications

The synthesis and characterization of various sulfonamide derivatives, including N-(2,4-Dichlorophenyl)methanesulfonamide, have been explored. The configuration of the N—H bond in these structures is crucial for their biological activity, as it is available to receptor molecules. These compounds form chains through both N—H⋯O and N—H⋯Cl hydrogen bonds, indicating their potential in biological systems and drug design (Gowda, Foro, & Fuess, 2007).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, sulfonamide antibiotics work by inhibiting bacterial synthesis of folic acid, which is necessary for the bacteria to live and reproduce .

properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S3/c18-16-4-2-1-3-14(16)12-24(20,21)19-9-7-15-5-6-17(23-15)13-8-10-22-11-13/h1-6,8,10-11,19H,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULHGANJLHYJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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